molecular formula C7H14N2 B1298380 (S)-1,4-Diazabicyclo[4.3.0]nonane CAS No. 93643-24-4

(S)-1,4-Diazabicyclo[4.3.0]nonane

Cat. No.: B1298380
CAS No.: 93643-24-4
M. Wt: 126.2 g/mol
InChI Key: FTTATHOUSOIFOQ-ZETCQYMHSA-N
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Description

(S)-1,4-Diazabicyclo[430]nonane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a nine-membered ring system

Biochemical Analysis

Biochemical Properties

(S)-1,4-Diazabicyclo[4.3.0]nonane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with sigma receptors, particularly sigma-1 and sigma-2 receptors . These interactions are crucial as sigma receptors are involved in several biological and pathological conditions, including neuroprotection and neuroinflammation. The binding of this compound to these receptors can influence their activity, leading to various biochemical effects.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma receptors can modulate ion channels and G-protein-coupled receptors, affecting cellular signaling pathways . Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a ligand for sigma receptors, where it can function as either an agonist or antagonist depending on the context . These interactions can lead to the activation or inhibition of sigma receptors, resulting in downstream effects on cellular processes. Additionally, this compound may influence enzyme activity by binding to active sites or allosteric sites, thereby modulating their catalytic functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it may degrade when exposed to heat or reactive chemicals . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained changes in cellular activity and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as neuroprotection and anti-inflammatory properties . At higher doses, toxic or adverse effects can occur, including potential neurotoxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic processes can influence the overall activity and efficacy of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for predicting the bioavailability and therapeutic potential of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the precise mechanisms by which this compound exerts its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,4-Diazabicyclo[4.3.0]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of pyridine-2,3-dicarboxylic acid with benzylamine to form a pyrrolo[3,4-b]pyridine intermediate. This intermediate undergoes catalytic hydrogenation to reduce the aromatic ring, followed by reduction with lithium aluminum hydride (LAH) to remove carbonyl groups . The final step involves the resolution of the racemic mixture to obtain the desired enantiomer using chiral resolution agents such as tartaric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of more economical solvents and reagents, as well as continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-1,4-Diazabicyclo[4.3.0]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketones, while reduction typically yields amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1,4-Diazabicyclo[4.3.0]nonane is unique due to its specific binding affinity for sigma-1 receptors, which distinguishes it from other similar compounds. This unique interaction profile makes it a valuable compound for research in neuroprotection and analgesia .

Properties

IUPAC Name

(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTATHOUSOIFOQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354765
Record name (8aS)-octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93643-24-4
Record name (8aS)-octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S)-1,4-Diazabicyclo[4.3.0]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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